Iron (III) oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

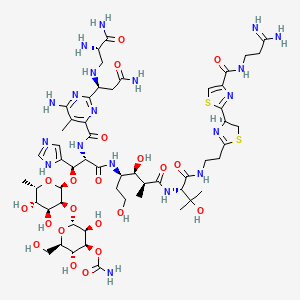

Iron (III) oxalate, also known as ferric oxalate, is an inorganic compound with the chemical formula Fe2(C2O4)3. It is a coordination polymer with varying degrees of hydration. The compound typically appears as a pale yellow solid (anhydrous) or a lime green solid (hexahydrate) and is slightly soluble in water . This compound is known for its use in various scientific and industrial applications, including its role as a precursor to nanosized iron oxide particles .

Applications De Recherche Scientifique

Iron (III) oxalate has a wide range of scientific research applications, including:

Mécanisme D'action

Safety and Hazards

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron (III) oxalate can be synthesized by reacting iron (III) hydroxide with oxalic acid. The reaction is as follows: [ 2Fe(OH)_3 + 3H_2C_2O_4 \rightarrow Fe_2(C_2O_4)_3 + 6H_2O ] This reaction involves dissolving iron (III) hydroxide in a solution of oxalic acid, resulting in the formation of this compound and water .

Industrial Production Methods: In industrial settings, this compound can be produced from iron ore using oxalic acid to extract iron, followed by photo-reduction. This method involves several techniques such as X-ray powder diffraction, Raman spectroscopy, and scanning electron microscopy to determine the physicochemical properties of the produced iron oxalate .

Analyse Des Réactions Chimiques

Types of Reactions: Iron (III) oxalate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: this compound can be reduced to iron (II) oxalate under certain conditions.

Substitution Reactions: this compound can form mixed-ligand complexes with other ligands such as phenanthroline, resulting in compounds like Fe(phen)2(ox)⋅2H2O.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound from iron (III) hydroxide.

Photolysis: Utilized in the reduction of this compound to iron (II) oxalate.

Major Products:

Iron (II) Oxalate: Formed during the reduction of this compound.

Carbon Dioxide: Released during the photolysis of this compound.

Comparaison Avec Des Composés Similaires

Iron (III) oxalate can be compared with other similar compounds, such as:

Iron (II) Oxalate: Unlike this compound, iron (II) oxalate is less stable and more prone to oxidation.

Potassium Ferrioxalate: A well-known salt of the [Fe(C2O4)3]3- complex, used in photochemical studies due to its high absorbance and reaction quantum yield.

Cobalt (III) Oxalate: Forms similar mixed-ligand complexes with oxalate and phenanthroline, exhibiting comparable structural and magnetic properties.

This compound is unique due to its ability to form coordination polymers with varying degrees of hydration and its extensive applications in scientific research and industry.

Propriétés

IUPAC Name |

iron;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDVHKFBLMHJIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Fe].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Fe2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene](/img/structure/B576720.png)

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/new.no-structure.jpg)

![(2S)-N-[(3R,4S,7S,10E)-7-benzyl-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-1-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B576730.png)

![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)

![[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B576736.png)

![dizinc;2-[(4,6-dioxido-1,3,5,2,4,6-trioxatriborinan-2-yl)oxy]-4,6-dioxido-1,3,5,2,4,6-trioxatriborinane](/img/structure/B576737.png)

![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)